molecular formula C8H11NO B8359749 7-Ethenyl-4-azaspiro[2.4]heptan-5-one

7-Ethenyl-4-azaspiro[2.4]heptan-5-one

Cat. No.: B8359749
M. Wt: 137.18 g/mol
InChI Key: NUQMDSOJWJZGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethenyl-4-azaspiro[2.4]heptan-5-one is a spirocyclic compound featuring a cyclopropane ring fused to a pyrrolidin-2-one scaffold, with an ethenyl (vinyl) substituent at position 6. The ethenyl group offers a site for further functionalization, such as cycloadditions or polymerizations, making it valuable in drug discovery and material science .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

7-ethenyl-4-azaspiro[2.4]heptan-5-one

InChI

InChI=1S/C8H11NO/c1-2-6-5-7(10)9-8(6)3-4-8/h2,6H,1,3-5H2,(H,9,10)

InChI Key

NUQMDSOJWJZGCJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC(=O)NC12CC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 7-Ethenyl-4-azaspiro[2.4]heptan-5-one, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 7-Ethenyl C₇H₉NO ~123.16* Ethenyl group enables 1,3-dipolar cycloadditions and polymerizations .
7-Amino-5-azaspiro[2.4]heptan-4-one 7-Amino C₆H₁₀N₂O 126.16 Nucleophilic amino group for derivatization; used in peptide mimetics .
6-Methylidene-4-azaspiro[2.4]heptan-5-one 6-Methylidene C₇H₉NO 123.16 Exocyclic double bond participates in cycloadditions with diazo compounds .
6-Oxa-4-azaspiro[2.4]heptan-5-one 6-Oxa (oxygen atom) C₅H₇NO₂ 129.12 Oxygen atom enhances polarity; pharmaceutical intermediate .
(S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one 5-Benzyl, 7-Amino (chiral center) C₁₃H₁₆N₂O 216.28 Benzyl group increases lipophilicity; potential CNS drug candidate .

*Calculated based on structural similarity to and .

Pharmaceutical and Industrial Relevance

  • Pharmaceutical Intermediates : 6-Oxa-4-azaspiro[2.4]heptan-5-one is a high-purity intermediate (CAS 869012-03-3) used in API synthesis, emphasizing the role of spirocycles in drug design .
  • Versatile Scaffolds : Spirocyclic compounds with ethenyl or methylidene groups serve as precursors for bioactive molecules, such as kinase inhibitors or antiviral agents .

Key Research Findings

Cycloaddition Reactivity : 6-Methylidene-4-azaspiro[2.4]heptan-5-one reacts with diazomethane to yield spiro-pyrazoline derivatives, a pathway likely applicable to the ethenyl analog .

Chiral Synthesis : Asymmetric synthesis of (S)-configured spirocycles (e.g., ) highlights advances in stereocontrol, critical for drug efficacy .

Stability Considerations : Syn- and anti-tricyclo[4.1.0.0²⁴]heptan-5-ones () demonstrate substituent-dependent stability, suggesting the ethenyl group may influence ring strain and reactivity .

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